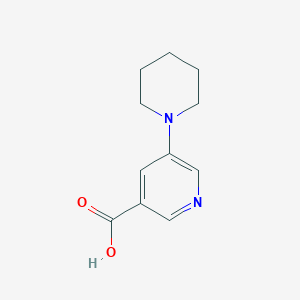

5-(Piperidin-1-yl)nicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-piperidin-1-ylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c14-11(15)9-6-10(8-12-7-9)13-4-2-1-3-5-13/h6-8H,1-5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWDWYCKLOPCIOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CN=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406235 | |

| Record name | 5-(piperidin-1-yl)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878742-33-7 | |

| Record name | 5-(piperidin-1-yl)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-(Piperidin-1-yl)nicotinic acid chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 5-(Piperidin-1-yl)nicotinic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. By integrating a piperidine moiety with a nicotinic acid scaffold, this molecule presents a unique structural framework with potential for diverse pharmacological applications. This document delves into its chemical structure, physicochemical properties, synthesis, and potential biological activities, offering a foundational resource for researchers in the field.

Core Molecular Identity

This compound is a derivative of nicotinic acid (Vitamin B3), where a piperidine ring is attached at the 5-position of the pyridine ring. This substitution significantly influences the molecule's polarity, basicity, and steric profile, thereby modulating its potential interactions with biological targets.

Chemical Structure

The chemical structure of this compound is characterized by a pyridine-3-carboxylic acid core with a piperidin-1-yl group at the C5 position.

Synthesis of 5-(Piperidin-1-yl)nicotinic acid

An In-Depth Technical Guide to the Synthesis of 5-(Piperidin-1-yl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing this compound, a valuable building block in medicinal chemistry. We will delve into the mechanistic underpinnings of the key chemical transformations, present detailed, field-proven experimental protocols, and offer insights into the critical parameters that ensure a successful and reproducible synthesis. The primary focus will be on the palladium-catalyzed Buchwald-Hartwig amination, a robust and versatile method for the formation of the crucial C-N bond.[1][2][3][4] This guide is intended to equip researchers with the necessary knowledge to not only replicate the synthesis but also to adapt and troubleshoot the methodology for their specific research needs.

Introduction: The Significance of Substituted Nicotinic Acids

Nicotinic acid and its derivatives are privileged scaffolds in drug discovery, appearing in a wide array of biologically active molecules.[5][6] The strategic functionalization of the pyridine ring allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets. The introduction of an amino substituent, such as the piperidinyl group at the 5-position, can significantly modulate a molecule's polarity, basicity, and conformational flexibility, making this compound a desirable intermediate for the synthesis of novel therapeutic agents.

The synthesis of this compound, while conceptually straightforward, requires a nuanced understanding of modern cross-coupling chemistry to achieve high yields and purity. This guide will focus on a robust synthetic approach starting from readily available precursors.

Strategic Overview of the Synthesis

The most logical and efficient synthetic route to this compound involves a two-step process:

-

Esterification of the Carboxylic Acid: The carboxylic acid group of the starting material, 5-bromonicotinic acid, is first protected as an ester. This prevents potential side reactions during the subsequent C-N bond formation.

-

Buchwald-Hartwig Amination: The core transformation is the palladium-catalyzed cross-coupling of the resulting 5-bromonicotinate ester with piperidine.[1][2][3][7] This reaction is highly efficient for forming aryl C-N bonds.[1][4]

-

Saponification (Hydrolysis): The final step is the hydrolysis of the ester to yield the target this compound.

This strategy is depicted in the workflow diagram below:

Caption: Synthetic workflow for this compound.

In-Depth Mechanistic Insights: The Buchwald-Hartwig Amination

The cornerstone of this synthesis is the Buchwald-Hartwig amination. This reaction has revolutionized the formation of C-N bonds, offering a significant improvement over harsher, traditional methods.[1][2][3] The catalytic cycle, shown below, is generally accepted to proceed through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide (methyl 5-bromonicotinate), forming a Pd(II) complex.

-

Amine Coordination and Deprotonation: The amine (piperidine) coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

-

Reductive Elimination: The final step involves the formation of the new C-N bond and regeneration of the Pd(0) catalyst, which then re-enters the catalytic cycle.

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

The choice of ligand is critical for the success of this reaction. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald's group, are known to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle.[4]

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 5-bromonicotinate

Rationale: The esterification of 5-bromonicotinic acid protects the carboxylic acid functionality, preventing it from interfering with the basic conditions of the subsequent Buchwald-Hartwig amination. Methanol is a common and cost-effective choice for this transformation, and a catalytic amount of strong acid is sufficient to drive the reaction to completion.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 5-Bromonicotinic Acid | 202.01 | 10.0 g | 49.5 mmol |

| Methanol | 32.04 | 150 mL | - |

| Sulfuric Acid (conc.) | 98.08 | 2.0 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromonicotinic acid (10.0 g, 49.5 mmol) and methanol (150 mL).

-

Stir the suspension and carefully add concentrated sulfuric acid (2.0 mL) dropwise.

-

Heat the mixture to reflux and maintain for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford methyl 5-bromonicotinate as a white solid.

Step 2: Synthesis of Methyl 5-(piperidin-1-yl)nicotinate

Rationale: This is the key C-N bond-forming step. A palladium catalyst in conjunction with a suitable ligand is used. Sodium tert-butoxide is a strong, non-nucleophilic base commonly employed in these reactions. Toluene is a typical solvent for Buchwald-Hartwig aminations.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Methyl 5-bromonicotinate | 216.03 | 5.0 g | 23.1 mmol |

| Piperidine | 85.15 | 2.4 g (2.8 mL) | 27.7 mmol |

| Pd₂(dba)₃ | 915.72 | 212 mg | 0.23 mmol |

| Xantphos | 578.68 | 401 mg | 0.69 mmol |

| Sodium tert-butoxide | 96.10 | 3.1 g | 32.3 mmol |

| Toluene (anhydrous) | - | 100 mL | - |

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add methyl 5-bromonicotinate (5.0 g, 23.1 mmol), Pd₂(dba)₃ (212 mg, 0.23 mmol), Xantphos (401 mg, 0.69 mmol), and sodium tert-butoxide (3.1 g, 32.3 mmol).

-

Add anhydrous toluene (100 mL) followed by piperidine (2.8 mL, 27.7 mmol) via syringe.

-

Heat the reaction mixture to 100 °C and stir for 8-12 hours, or until LC-MS analysis indicates complete consumption of the starting material.

-

Cool the mixture to room temperature and quench with water (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield methyl 5-(piperidin-1-yl)nicotinate.

Step 3:

Rationale: The final step is the saponification of the methyl ester to the desired carboxylic acid. This is a standard hydrolysis reaction carried out under basic conditions, followed by acidification to protonate the carboxylate and precipitate the product.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Methyl 5-(piperidin-1-yl)nicotinate | 220.27 | 4.0 g | 18.2 mmol |

| Sodium Hydroxide | 40.00 | 1.45 g | 36.4 mmol |

| Water | 18.02 | 50 mL | - |

| 1 M Hydrochloric Acid | - | As needed | - |

Procedure:

-

Dissolve methyl 5-(piperidin-1-yl)nicotinate (4.0 g, 18.2 mmol) in a mixture of water (50 mL) and methanol (20 mL) in a round-bottom flask.

-

Add sodium hydroxide (1.45 g, 36.4 mmol) and heat the mixture to 60 °C for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Adjust the pH of the aqueous solution to approximately 5-6 with 1 M hydrochloric acid. A precipitate will form.

-

Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.

Data Summary and Expected Outcomes

| Step | Product | Expected Yield | Purity (by NMR/LC-MS) |

| 1 | Methyl 5-bromonicotinate | >95% | >98% |

| 2 | Methyl 5-(piperidin-1-yl)nicotinate | 80-90% | >97% |

| 3 | This compound | >90% | >98% |

Troubleshooting and Key Considerations

-

Incomplete Buchwald-Hartwig Amination: Ensure all reagents and solvents are anhydrous and that the reaction is carried out under a strictly inert atmosphere. The quality of the palladium catalyst and ligand is also crucial.

-

Low Yield in Saponification: Ensure a sufficient excess of base is used and that the reaction is heated for an adequate amount of time to drive the hydrolysis to completion.

-

Purification Challenges: The final product is an amino acid and may exhibit zwitterionic character, which can affect its solubility. Careful pH adjustment during workup is essential for efficient precipitation.

Conclusion

The synthesis of this compound is a robust and reproducible process when approached with a solid understanding of the underlying chemical principles. The Buchwald-Hartwig amination provides an efficient and high-yielding method for the key C-N bond formation. The protocols outlined in this guide have been designed to be both reliable and scalable, providing a solid foundation for researchers in the field of medicinal chemistry and drug development.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. research.rug.nl [research.rug.nl]

- 3. orbit.dtu.dk [orbit.dtu.dk]

- 4. youtube.com [youtube.com]

- 5. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 5-(Piperidin-1-yl)nicotinic Acid (CAS Number: 878742-33-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-(Piperidin-1-yl)nicotinic acid, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The document details its chemical properties, a validated synthetic route, analytical characterization, and explores its prospective applications based on its structural motifs.

Core Compound Identity and Properties

This compound, also known as 5-(Piperidin-1-yl)pyridine-3-carboxylic acid, is a substituted pyridine derivative. The molecule incorporates a piperidine ring at the 5-position of a nicotinic acid core. This unique combination of a lipophilic, saturated heterocycle and an aromatic carboxylic acid moiety makes it an attractive scaffold for library synthesis and lead optimization in drug discovery programs.

An In-Depth Technical Guide to the Biological Activity of 5-(Piperidin-1-yl)nicotinic Acid

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Novel Nicotinic Acid Derivative

Nicotinic acid, a long-established therapeutic agent, continues to be a focal point of medicinal chemistry. Its well-documented effects on lipid metabolism, mediated primarily through the G-protein coupled receptor GPR109A, have paved the way for the exploration of a vast chemical space of its derivatives.[1][2][3] This guide delves into the prospective biological activities of a specific, yet under-explored derivative: 5-(Piperidin-1-yl)nicotinic acid. While direct experimental data on this compound is sparse, this document serves as a comprehensive technical roadmap. By leveraging our understanding of the nicotinic acid scaffold and the pharmacological influence of piperidine moieties, we will construct a robust hypothesis-driven framework for its investigation. This guide is designed to provide researchers and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to unlock the therapeutic potential of this intriguing molecule.

The Pharmacological Landscape of the Nicotinic Acid Core

To appreciate the potential of this compound, one must first grasp the multifaceted biological activities of its parent molecule.

The GPR109A Receptor: A Primary Mediator of Nicotinic Acid's Effects

The discovery of the G protein-coupled receptor GPR109A (also known as HCAR2) as the primary receptor for nicotinic acid revolutionized our understanding of its mechanism of action.[1][3] GPR109A is predominantly expressed in adipocytes and immune cells.[4]

Mechanism of Action:

Upon binding of nicotinic acid, GPR109A couples to a Gi protein, leading to the inhibition of adenylyl cyclase. This, in turn, decreases intracellular cyclic AMP (cAMP) levels.[5] This signaling cascade has two major downstream consequences:

-

Inhibition of Lipolysis: In adipocytes, the reduction in cAMP leads to decreased activation of hormone-sensitive lipase, a key enzyme in the breakdown of triglycerides. This results in a reduced release of free fatty acids into the bloodstream.[2][6]

-

Immunomodulatory Effects: In immune cells, GPR109A activation has been shown to exert anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines.[4][7]

Beyond Lipids: Diverse Biological Activities of Nicotinic Acid Derivatives

Research into nicotinic acid derivatives has revealed a broad spectrum of potential therapeutic applications beyond dyslipidemia. These include:

-

Anticancer Activity: Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, potentially through the inhibition of key signaling pathways like VEGFR-2.[8]

-

Antibacterial and Antifungal Activity: Numerous studies have reported the synthesis of nicotinic acid derivatives with significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[9][10]

-

Anti-inflammatory Activity: The inherent immunomodulatory properties of the nicotinic acid scaffold have been exploited to develop derivatives with potent anti-inflammatory effects.[11]

The Piperidine Moiety: A Privileged Scaffold in Medicinal Chemistry

The introduction of a piperidine ring to the nicotinic acid core at the 5-position is a deliberate synthetic choice, informed by the well-established role of piperidine as a "privileged scaffold" in drug discovery. Piperidine derivatives are found in a wide array of pharmaceuticals and natural products, exhibiting a diverse range of biological activities.[12]

The inclusion of a piperidine moiety can influence a molecule's:

-

Physicochemical Properties: Affecting solubility, lipophilicity, and membrane permeability.

-

Pharmacokinetic Profile: Influencing absorption, distribution, metabolism, and excretion (ADME).

-

Target Binding: The piperidine ring can engage in specific interactions with biological targets, enhancing potency and selectivity.

Given the known antimicrobial, anti-inflammatory, and CNS activities of various piperidine-containing compounds, it is reasonable to hypothesize that the this compound may possess a unique and potentially enhanced biological activity profile compared to its parent molecule.[13]

Hypothetical Biological Activities of this compound

Based on the preceding analysis, we can formulate a series of testable hypotheses regarding the biological activity of this compound:

-

GPR109A Agonism and Lipid-Modulating Effects: The compound is likely to retain affinity for and agonistic activity at the GPR109A receptor, suggesting potential effects on lipid metabolism.

-

Enhanced Anti-inflammatory Properties: The combination of the nicotinic acid core and the piperidine moiety may result in synergistic or enhanced anti-inflammatory activity.

-

Novel Antibacterial Activity: The piperidine substitution may confer antibacterial properties not strongly associated with nicotinic acid itself.

-

Potential Anticancer Activity: The compound warrants investigation for cytotoxic effects against various cancer cell lines.

A Framework for Experimental Validation

This section provides a comprehensive suite of detailed, step-by-step protocols to systematically investigate the hypothesized biological activities of this compound.

Synthesis of this compound

While commercially available from some suppliers, a reliable synthetic route is crucial for research purposes.[14] A plausible synthetic approach involves the nucleophilic aromatic substitution of a suitable halo-substituted nicotinic acid derivative with piperidine.

Note: The specific reaction conditions (solvent, temperature, catalyst) would need to be optimized.

In Vitro GPR109A Receptor Activation Assay

Objective: To determine if this compound acts as an agonist at the human GPR109A receptor.

Principle: This assay measures the inhibition of forskolin-stimulated cAMP production in a cell line stably expressing the human GPR109A receptor.

Protocol:

-

Cell Culture: Culture HEK293 cells stably expressing human GPR109A in appropriate media.

-

Cell Seeding: Seed cells into a 384-well plate and incubate overnight.

-

Compound Preparation: Prepare a serial dilution of this compound.

-

Treatment: Add the compound dilutions to the cells and incubate.

-

Stimulation: Add forskolin to all wells to stimulate adenylyl cyclase, except for the negative control.

-

Lysis and Detection: Lyse the cells and use a commercial cAMP detection kit (e.g., HTRF or AlphaScreen) to measure intracellular cAMP levels.

-

Data Analysis: Calculate the EC50 value from the dose-response curve.

In Vitro Anti-inflammatory Assays

Objective: To evaluate the anti-inflammatory potential of this compound.

Cell Line: RAW 264.7 murine macrophage cell line.

4.3.1. Nitric Oxide (NO) Production Assay (Griess Assay)

Principle: Measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant as an indicator of iNOS activity.[11][15]

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate.

-

Pre-treatment: Treat cells with varying concentrations of the test compound for 1-2 hours.

-

Stimulation: Induce inflammation by adding lipopolysaccharide (LPS).

-

Supernatant Collection: After 24 hours, collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with Griess Reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

4.3.2. Pro-inflammatory Cytokine Quantification (ELISA)

Principle: Quantifies the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant using an enzyme-linked immunosorbent assay.[11]

Protocol:

-

Cell Treatment: Follow steps 1-4 from the Griess Assay protocol.

-

ELISA: Use commercial ELISA kits for TNF-α and IL-6 according to the manufacturer's instructions.

In Vitro Antibacterial Activity Assays

Objective: To determine the antibacterial activity of this compound against a panel of pathogenic bacteria.

4.4.1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16]

Protocol:

-

Bacterial Strains: Use a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well plate.

-

Inoculation: Add a standardized bacterial suspension to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

In Vitro Anticancer Activity Assay

Objective: To assess the cytotoxic effect of this compound on cancer cell lines.

4.5.1. MTT Cell Proliferation Assay

Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[17][18]

Protocol:

-

Cell Lines: Use a panel of human cancer cell lines (e.g., HCT-116, MCF-7, A549).

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm.

-

IC50 Determination: Calculate the IC50 value from the dose-response curve.

Data Presentation and Interpretation

For each assay, it is crucial to present the data clearly to facilitate interpretation and comparison.

| Assay | Parameter | Example Data for Hypothetical Compound |

| GPR109A Activation | EC50 (µM) | 15.2 |

| Anti-inflammatory (NO) | IC50 (µM) | 25.8 |

| Anti-inflammatory (TNF-α) | IC50 (µM) | 32.1 |

| Antibacterial (S. aureus) | MIC (µg/mL) | 64 |

| Antibacterial (E. coli) | MIC (µg/mL) | >128 |

| Anticancer (HCT-116) | IC50 (µM) | 45.7 |

| Anticancer (MCF-7) | IC50 (µM) | >100 |

Concluding Remarks and Future Directions

This technical guide provides a comprehensive, hypothesis-driven framework for the systematic evaluation of the biological activity of this compound. By building upon the known pharmacology of nicotinic acid and the privileged nature of the piperidine scaffold, we have outlined a clear path for its investigation. The detailed protocols provided herein represent the industry standard for the initial in vitro characterization of a novel chemical entity.

Positive results from these initial screens would warrant further investigation, including:

-

Mechanism of Action Studies: To elucidate the specific molecular targets and signaling pathways involved in its observed activities.

-

In Vivo Efficacy Studies: To evaluate the compound's therapeutic potential in relevant animal models of disease.

-

Pharmacokinetic and Toxicological Profiling: To assess its drug-like properties and safety profile.

The exploration of this compound holds the promise of uncovering a novel therapeutic agent with a potentially unique and valuable biological activity profile.

References

- 1. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Pharmacology of niacin or nicotinic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. annualreviews.org [annualreviews.org]

- 4. GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Niacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ajchem-a.com [ajchem-a.com]

- 14. CAS 878742-33-7 | this compound - Synblock [synblock.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Putative Mechanism of Action of 5-(Piperidin-1-yl)nicotinic Acid

For: Researchers, scientists, and drug development professionals.

Abstract

5-(Piperidin-1-yl)nicotinic acid is a synthetic organic compound featuring a nicotinic acid core functionalized with a piperidine ring at the 5-position. While direct pharmacological studies on this specific molecule are not extensively available in current literature, its structural similarity to nicotinic acid (Niacin, Vitamin B3) provides a strong basis for a hypothesized mechanism of action. Nicotinic acid is a well-characterized agonist of the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[1][2] This guide posits that this compound acts as a selective agonist for GPR109A. We will delineate this proposed mechanism, grounded in the established pharmacology of nicotinic acid, and provide a comprehensive, field-proven framework of experimental protocols to rigorously test this hypothesis. The methodologies described herein are designed as a self-validating system, enabling researchers to characterize the compound's activity from in vitro receptor engagement to in vivo physiological outcomes.

Introduction: The Scientific Rationale

The chemical architecture of this compound (C11H14N2O2)[3][4] is compelling. The pyridine-3-carboxylic acid core is the essential pharmacophore responsible for the lipid-modifying effects of nicotinic acid.[2] The addition of a piperidine moiety at the 5-position introduces a saturated heterocyclic amine, which can significantly alter the compound's physicochemical properties, such as lipophilicity, basicity, and steric profile. These modifications are critical determinants of receptor affinity, selectivity, and pharmacokinetic properties.

Our core hypothesis is that the nicotinic acid scaffold will direct the molecule to GPR109A, while the piperidine substitution will modulate its potency, efficacy, and potentially its downstream signaling bias (e.g., G-protein vs. β-arrestin pathways).[2][5] Understanding this mechanism is the first step in evaluating its therapeutic potential for dyslipidemia or other inflammatory conditions where GPR109A activation is beneficial.[6][7]

The Proposed Target: GPR109A Signaling Pathway

GPR109A is a member of the Gi/o family of G-protein coupled receptors.[5][8] It is highly expressed in adipocytes and various immune cells, including macrophages and neutrophils.[2][5] The canonical signaling pathway initiated by agonist binding is as follows:

-

Agonist Binding: this compound binds to the orthosteric site of GPR109A.

-

Gi/o Protein Activation: The receptor undergoes a conformational change, catalyzing the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric Gi protein.

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase.

-

Reduction in cAMP: This inhibition leads to a decrease in the intracellular concentration of the second messenger, cyclic AMP (cAMP).[1]

-

Downstream Effects: In adipocytes, the reduction in cAMP levels decreases the activity of Protein Kinase A (PKA). This, in turn, reduces the phosphorylation and activation of hormone-sensitive lipase (HSL), leading to the inhibition of triglyceride hydrolysis (lipolysis) and a subsequent decrease in the release of free fatty acids (FFAs) into circulation.[5][9]

A secondary, G-protein-independent pathway involving β-arrestin recruitment can also be activated, leading to receptor internalization and distinct downstream signaling events, such as MAP kinase activation.[1][2]

Visualization of the Proposed GPR109A Signaling Cascade

Caption: Proposed Gi-mediated signaling pathway of this compound.

Experimental Validation Framework

To validate the hypothesis that this compound is a GPR109A agonist, a tiered approach is recommended, moving from target engagement to cellular function and finally to in vivo pharmacology.

Tier 1: In Vitro Target Engagement & Signaling

The initial experiments aim to confirm that the compound directly interacts with GPR109A and elicits the expected primary signaling event—a reduction in cAMP.

Experimental Workflow: In Vitro Characterization

Caption: Workflow for determining in vitro potency at the GPR109A receptor.

Protocol 3.1.1: GPR109A-Mediated cAMP Inhibition Assay

-

Principle: This assay measures the ability of this compound to inhibit the forskolin-stimulated production of cAMP in cells engineered to express human GPR109A. Forskolin directly activates adenylyl cyclase, increasing cAMP. A Gi-coupled agonist will counteract this effect.[10]

-

Materials:

-

CHO-K1 cells stably expressing human GPR109A (CHO-GPR109A).

-

Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA.

-

Stimulation Buffer: Assay Buffer containing 500 µM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

-

Forskolin solution.

-

This compound, Nicotinic Acid (positive control).

-

cAMP detection kit (e.g., HTRF cAMP Dynamic 2 Kit or GloSensor™ cAMP Assay).[11][12]

-

384-well white assay plates.

-

-

Methodology:

-

Cell Seeding: Seed CHO-GPR109A cells into 384-well plates at a density of 5,000-10,000 cells/well and incubate overnight.

-

Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound and the nicotinic acid control in Stimulation Buffer.

-

Cell Treatment: Aspirate the culture medium from the cells. Add 10 µL of the compound dilutions to the respective wells.

-

Forskolin Stimulation: Add 10 µL of a pre-determined concentration of forskolin (typically the EC80, ~3 µM) to all wells except the basal control.

-

Incubation: Incubate the plate at room temperature for 30 minutes.

-

Detection: Lyse the cells and perform the cAMP measurement according to the manufacturer's protocol for the chosen detection kit.[13]

-

Data Analysis: Plot the response (e.g., HTRF ratio) against the log concentration of the compound. Fit the data to a four-parameter logistic equation to determine the EC50 value (the concentration of agonist that produces 50% of its maximal effect).

-

-

Trustworthiness Check: The assay includes a positive control (nicotinic acid) to validate assay performance. A robust Z'-factor (>0.5) should be established using forskolin-stimulated and basal controls to ensure the assay window is sufficient for screening.

Tier 2: Cellular Functional Assays

These experiments test the compound's effect on a key physiological process known to be regulated by GPR109A: adipocyte lipolysis.

Protocol 3.2.1: Ex Vivo Adipose Tissue Lipolysis Assay

-

Principle: This assay measures the release of glycerol (a product of triglyceride breakdown) from primary adipose tissue explants. GPR109A agonists are expected to inhibit isoproterenol-stimulated lipolysis.[9][14]

-

Materials:

-

Epididymal white adipose tissue from C57BL/6J mice.

-

DMEM with 2% fatty acid-free BSA.

-

Isoproterenol (a non-selective β-adrenergic agonist).

-

This compound, Nicotinic Acid.

-

Glycerol detection kit (colorimetric or fluorometric).

-

48-well culture plates.

-

-

Methodology:

-

Tissue Preparation: Euthanize mice and immediately dissect epididymal fat pads into ice-cold DMEM. Mince the tissue into small, uniform fragments (~5 mg).[15]

-

Assay Setup: Place 2-3 tissue fragments per well into a 48-well plate containing 400 µL of pre-warmed DMEM/BSA.

-

Compound Treatment: Add various concentrations of this compound or controls to the wells. Incubate for 30 minutes at 37°C.

-

Stimulation: Add isoproterenol (10 µM final concentration) to all wells except the basal controls.

-

Incubation: Incubate for 2 hours at 37°C.

-

Sample Collection: Carefully collect the incubation medium from each well.

-

Glycerol Measurement: Quantify the glycerol concentration in the collected medium using a commercial kit, following the manufacturer's instructions.[14]

-

Data Analysis: Normalize the glycerol released to the weight of the tissue in each well. Calculate the percent inhibition of isoproterenol-stimulated lipolysis for each compound concentration and determine the IC50 value.

-

-

Expertise & Causality: Using primary adipose tissue provides a more physiologically relevant system than cultured cell lines. Isoproterenol is used to robustly stimulate lipolysis by increasing cAMP via β-adrenergic receptors, creating a clear window to observe the inhibitory effect of a GPR109A agonist.

Tier 3: In Vivo Pharmacodynamic & Efficacy Studies

The final tier assesses whether the compound engages the target in a living organism and produces the desired therapeutic effect (lipid-lowering) and a key side effect (flushing).

Protocol 3.3.1: Acute Free Fatty Acid Lowering in a Dyslipidemic Mouse Model

-

Principle: To determine if oral administration of the compound can reduce plasma FFA levels in a relevant disease model. ApoE-/- or LDLR-/- mice fed a high-fat diet are standard models for dyslipidemia and atherosclerosis.[16][17][18]

-

Materials:

-

Male ApoE-/- mice (8-10 weeks old) fed a high-fat diet for 4 weeks.

-

This compound formulated for oral gavage (e.g., in 0.5% methylcellulose).

-

Vehicle control.

-

Blood collection supplies (e.g., EDTA-coated capillaries).

-

Plasma FFA quantification kit.

-

-

Methodology:

-

Acclimation & Baseline: Acclimate mice and take a baseline (t=0) blood sample via tail vein after a 4-hour fast.

-

Dosing: Administer this compound (e.g., at 10, 30, and 100 mg/kg) or vehicle via oral gavage.

-

Time-Course Blood Sampling: Collect blood samples at various time points post-dose (e.g., 1, 2, 4, and 6 hours).

-

Plasma Preparation: Centrifuge blood samples to separate plasma.

-

FFA Quantification: Measure FFA concentrations in the plasma samples.

-

Data Analysis: Plot plasma FFA concentration over time for each dose group. Calculate the area under the curve (AUC) and the maximum percentage reduction in FFA compared to the vehicle group.

-

Protocol 3.3.2: Cutaneous Vasodilation (Flushing) Assay

-

Principle: A common side effect of nicotinic acid is cutaneous vasodilation (flushing), mediated by prostaglandin D2 (PGD2) release from skin cells. This can be visually assessed in mice by measuring ear redness.[19]

-

Methodology:

-

Dosing: Administer a high dose of this compound or nicotinic acid (e.g., 100 mg/kg, i.p. or p.o.) to C57BL/6J mice.

-

Visual Assessment: Visually inspect and photograph the ears of the mice against a white background at time points from 15 to 60 minutes post-dose.

-

Scoring: Score ear flushing on a scale (e.g., 0 = no change, 1 = slight pink, 2 = pink/red, 3 = intense red).

-

(Optional) Quantitative Measurement: Use a laser Doppler flowmeter to quantitatively measure blood flow in the ear.

-

Expected Data Summary

The data from these experiments can be summarized to build a comprehensive profile of the compound.

| Assay | Parameter Measured | Expected Outcome for GPR109A Agonist | Example Data (Hypothetical) |

| cAMP Inhibition | EC50 (nM) | Dose-dependent inhibition of forskolin-stimulated cAMP | 150 nM |

| Adipocyte Lipolysis | IC50 (µM) | Dose-dependent inhibition of isoproterenol-stimulated glycerol release | 2.5 µM |

| In Vivo FFA Lowering | % FFA Reduction | Significant reduction in plasma FFA vs. vehicle | 45% reduction at 30 mg/kg |

| Flushing Assay | Flushing Score (0-3) | Dose-dependent increase in ear redness | Score of 2 at 100 mg/kg |

Conclusion

This guide outlines a robust, hypothesis-driven framework for elucidating the mechanism of action of this compound. By systematically progressing through in vitro target validation, cellular functional assays, and in vivo pharmacodynamic studies, researchers can definitively determine if this compound acts as a GPR109A agonist. The detailed protocols provided serve as a practical starting point, grounded in established methodologies for the field. The resulting data will not only confirm the molecular mechanism but also provide critical insights into the compound's therapeutic potential and liability profile, paving the way for further drug development efforts.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 878742-33-7 | this compound - Synblock [synblock.com]

- 4. This compound | CAS:878742-33-7 | ACCELPHARMTECH [accelpharmtech.com]

- 5. Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. resources.revvity.com [resources.revvity.com]

- 14. Measuring Lipolysis in Adipocytes - JoVE Journal [jove.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. biocytogen.com [biocytogen.com]

- 17. criver.com [criver.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

Spectroscopic Characterization of 5-(Piperidin-1-yl)nicotinic Acid: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for the compound 5-(Piperidin-1-yl)nicotinic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with practical insights to serve as a robust reference for the characterization of this molecule. While direct experimental data for this specific compound is not widely published, this guide establishes a detailed predictive framework based on the well-understood spectroscopic behaviors of its constituent moieties: the nicotinic acid core and the piperidine substituent.

The structural formula of this compound is C₁₁H₁₄N₂O₂ with a molecular weight of 206.24 g/mol [1]. The elucidation and confirmation of this structure rely on a combination of modern analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide will detail the theoretical basis for the expected spectral output from each of these methods, providing a benchmark against which experimentally acquired data can be validated.

Molecular Structure and Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following standardized numbering system will be used for the atoms in this compound.

Figure 1: Structure and Atom Numbering of this compound

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis of ¹H (proton) and ¹³C NMR spectra allows for the precise assignment of each atom within the molecular structure.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is crucial for accurate structural determination.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with carboxylic acid groups to ensure the exchangeable proton is observed.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a standard one-dimensional ¹H spectrum using a 90° pulse.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0-200 ppm.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase and baseline correct the resulting spectra. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Figure 2: Workflow for NMR Data Acquisition and Processing.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is based on the additive effects of the substituents on the pyridine and piperidine rings. The electron-withdrawing nature of the carboxylic acid and the pyridine nitrogen will deshield adjacent protons, shifting them downfield. The electron-donating piperidine nitrogen will shield protons on the pyridine ring at the ortho and para positions, though its primary effect is observed on the piperidine protons themselves.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H2 | ~8.5 - 8.7 | Doublet (d) | 1H | Located ortho to the ring nitrogen and meta to the electron-donating piperidine, resulting in significant deshielding. |

| H4 | ~7.8 - 8.0 | Doublet of doublets (dd) | 1H | Situated between the electron-withdrawing carboxylic acid and the electron-donating piperidine group. |

| H6 | ~8.2 - 8.4 | Doublet (d) | 1H | Positioned ortho to the ring nitrogen, leading to a downfield shift. |

| H8, H12 (α-CH₂) | ~3.1 - 3.3 | Triplet (t) | 4H | Adjacent to the electron-withdrawing nitrogen of the piperidine ring. |

| H9, H11 (β-CH₂) | ~1.6 - 1.8 | Multiplet (m) | 4H | Aliphatic protons on the piperidine ring, further from the nitrogen. |

| H10 (γ-CH₂) | ~1.5 - 1.7 | Multiplet (m) | 2H | The most shielded aliphatic proton in the center of the piperidine ring. |

| COOH | > 12.0 | Broad singlet (br s) | 1H | Highly deshielded and exchangeable proton of the carboxylic acid. |

Predicted ¹³C NMR Spectrum

The ¹³C chemical shifts are influenced by the electronegativity of adjacent atoms and the overall electronic environment.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C7 (C=O) | ~165 - 170 | Carbonyl carbon of the carboxylic acid, significantly deshielded. |

| C3 | ~130 - 135 | Attached to the electron-withdrawing carboxylic acid group. |

| C5 | ~145 - 150 | Attached to the electron-donating piperidine nitrogen, experiencing a downfield shift due to the direct heteroatom attachment. |

| C2 | ~148 - 152 | Adjacent to the highly electronegative pyridine nitrogen. |

| C6 | ~140 - 145 | Also adjacent to the pyridine nitrogen, but influenced by the para-piperidine group. |

| C4 | ~125 - 130 | Influenced by both adjacent substituents. |

| C8, C12 (α-C) | ~50 - 55 | Carbon atoms directly bonded to the piperidine nitrogen. |

| C9, C11 (β-C) | ~25 - 30 | Standard aliphatic carbons within the piperidine ring. |

| C10 (γ-C) | ~23 - 28 | The most shielded carbon in the piperidine ring. |

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: IR Data Acquisition

Objective: To obtain a high-quality IR spectrum to identify key functional groups.

Methodology:

-

Sample Preparation: Utilize an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the dry powder directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum. A typical acquisition involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups. The spectrum of the parent nicotinic acid often shows C-H stretching vibrations in the range of 3071-2808 cm⁻¹ and a strong C=O stretch around 1703-1714 cm⁻¹[2]. The piperidine moiety will introduce characteristic aliphatic C-H stretching bands[3].

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Functional Group |

| O-H Stretch | 2500 - 3300 | Broad, Strong | Carboxylic Acid |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Pyridine Ring |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium-Strong | Piperidine Ring |

| C=O Stretch | 1700 - 1725 | Strong | Carboxylic Acid |

| C=N, C=C Stretch | 1550 - 1650 | Medium-Strong | Pyridine Ring |

| C-N Stretch | 1200 - 1350 | Medium | Aryl-Amine (Pyridine-Piperidine) |

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula, while tandem mass spectrometry (MS/MS) can reveal structural information through fragmentation analysis.

Experimental Protocol: MS Data Acquisition

Objective: To determine the accurate mass of the molecule and study its fragmentation pattern.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, which is ideal for polar molecules like this one. A high-resolution analyzer (e.g., Orbitrap or TOF) is recommended.

-

Data Acquisition (Full Scan MS):

-

Infuse the sample solution into the ESI source.

-

Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

-

-

Data Acquisition (Tandem MS/MS):

-

Isolate the precursor ion ([M+H]⁺ at m/z 207.11).

-

Subject the isolated ion to collision-induced dissociation (CID).

-

Scan the resulting product ions.

-

Predicted Mass Spectrum and Fragmentation

The molecular formula C₁₁H₁₄N₂O₂ gives a monoisotopic mass of 206.1055 Da. In positive-ion ESI-MS, the compound is expected to be observed as its protonated form, [M+H]⁺.

-

Expected [M+H]⁺: m/z 207.1133

The fragmentation of this compound would likely proceed through characteristic losses from both the carboxylic acid group and the piperidine ring.

Key Predicted Fragmentations:

-

Loss of H₂O (18 Da): A common fragmentation for carboxylic acids, leading to an acylium ion.

-

Loss of CO₂ (44 Da): Decarboxylation is a highly favorable fragmentation pathway.

-

Piperidine Ring Opening: Cleavage within the piperidine ring can lead to a series of smaller fragments.

Figure 3: Predicted Major Fragmentation Pathways for [M+H]⁺.

Conclusion

This guide provides a comprehensive, theory-based prediction of the spectroscopic data for this compound. The detailed analysis of expected ¹H NMR, ¹³C NMR, IR, and MS data serves as an authoritative reference for researchers engaged in the synthesis and characterization of this and related compounds. The outlined experimental protocols are designed to ensure the acquisition of high-quality, reliable data. By comparing experimentally obtained spectra with the predictive framework established herein, scientists can confidently verify the identity, purity, and structure of their synthesized materials, thereby upholding the principles of scientific integrity and advancing their research and development objectives.

References

An In-Depth Technical Guide to the Solubility and Stability of 5-(Piperidin-1-yl)nicotinic Acid

Abstract

This technical guide provides a comprehensive framework for the characterization of the solubility and stability of the novel chemical entity, 5-(Piperidin-1-yl)nicotinic acid. In the absence of extensive empirical data for this specific molecule, this document outlines the fundamental principles, predictive methodologies, and detailed experimental protocols necessary for its thorough evaluation. By leveraging established scientific principles and regulatory guidelines, this guide serves as a critical resource for researchers, scientists, and drug development professionals engaged in the preclinical assessment of this and similar nicotinic acid derivatives. The insights and methodologies presented herein are designed to ensure scientific integrity, foster a deep understanding of the molecule's physicochemical properties, and adhere to the rigorous standards of pharmaceutical development.

Introduction to this compound: A Profile

This compound is a derivative of nicotinic acid, a well-known member of the vitamin B3 family. The introduction of a piperidinyl moiety at the 5-position of the pyridine ring is anticipated to significantly alter the physicochemical properties of the parent molecule, including its solubility, lipophilicity, and metabolic stability. A thorough understanding of these properties is paramount for its potential development as a therapeutic agent.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 878742-33-7 | --INVALID-LINK-- |

| Molecular Formula | C11H14N2O2 | --INVALID-LINK-- |

| Molecular Weight | 206.24 g/mol | --INVALID-LINK-- |

| Chemical Structure | ||

| --INVALID-LINK-- |

The structural modification is hypothesized to impact the compound's interaction with biological targets and its absorption, distribution, metabolism, and excretion (ADME) profile. Therefore, a rigorous assessment of its solubility and stability is a foundational step in its preclinical development pathway.

Solubility Characterization: A Predictive and Experimental Approach

Aqueous solubility is a critical determinant of a drug candidate's bioavailability. For orally administered drugs, poor solubility can lead to low and variable absorption, hindering therapeutic efficacy. This section outlines a multi-faceted approach to characterizing the solubility of this compound, combining in silico prediction with robust experimental protocols.

In Silico Solubility Prediction

In the early stages of drug development, before substantial quantities of the compound are synthesized, in silico models provide valuable initial estimates of solubility. These computational tools utilize the chemical structure to predict aqueous solubility based on various molecular descriptors.

Several machine learning and quantitative structure-activity relationship (QSAR) models have been developed for the prediction of aqueous solubility of organic compounds.[1][2][3] These models are trained on large datasets of compounds with experimentally determined solubilities and can provide a reliable starting point for laboratory investigations. It is recommended to utilize multiple predictive models to obtain a consensus prediction and understand the potential range of solubility.

Experimental Solubility Determination

Experimental validation is essential to confirm in silico predictions and to understand the solubility behavior under various conditions. The following protocols are designed to provide a comprehensive solubility profile for this compound.

This experiment determines the equilibrium solubility of the compound in various solvents, which is crucial for formulation development and understanding its partitioning behavior.

Experimental Protocol:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, and dimethyl sulfoxide (DMSO)).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the supernatant, dilute it with a suitable solvent, and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Data Presentation:

The results should be summarized in a table for easy comparison.

Table 2: Thermodynamic Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Water | 25 | TBD |

| Water | 37 | TBD |

| PBS (pH 5.0) | 37 | TBD |

| PBS (pH 7.4) | 37 | TBD |

| Ethanol | 25 | TBD |

| DMSO | 25 | TBD |

(TBD: To Be Determined)

The ionization state of a compound can significantly impact its solubility. As this compound contains both a basic piperidinyl group and an acidic carboxylic acid group, its solubility is expected to be highly pH-dependent.

Experimental Protocol:

-

Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 1 to 10).

-

Solubility Determination: Determine the thermodynamic solubility of the compound in each buffer at a constant temperature (e.g., 37 °C) following the protocol described in section 2.2.1.

-

Data Analysis: Plot the logarithm of the solubility against the pH to generate a pH-solubility profile.

Visualization of Experimental Workflow:

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Assessment: Ensuring Integrity and Shelf-Life

The chemical stability of a drug substance is a critical quality attribute that can affect its safety and efficacy. Stability studies are conducted to understand how the quality of the compound changes over time under the influence of various environmental factors.

In Silico Degradation Prediction

Computational tools can predict potential degradation pathways and products based on the chemical structure of the molecule. Software programs like Zeneth utilize a knowledge base of known chemical reactions to identify functional groups susceptible to degradation under various stress conditions (e.g., hydrolysis, oxidation, photolysis).[4][5][6] This in silico assessment helps in designing focused forced degradation studies and in the early identification of potential stability liabilities.

Forced Degradation Studies

Forced degradation, or stress testing, involves exposing the drug substance to conditions more severe than accelerated stability testing.[7][8][9] The primary goals are to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the stability-indicating analytical method.[10][11]

Experimental Protocol:

Forced degradation studies should be conducted in solution and in the solid state. A validated stability-indicating HPLC method is crucial for these studies.[12][13][14]

-

Acid and Base Hydrolysis:

-

Dissolve the compound in solutions of varying pH (e.g., 0.1 M HCl, water, and 0.1 M NaOH).

-

Heat the solutions at an elevated temperature (e.g., 60-80 °C) for a defined period.

-

Analyze samples at various time points.

-

-

Oxidative Degradation:

-

Expose the compound in solution to an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Maintain the solution at room temperature or a slightly elevated temperature.

-

Analyze samples at different time intervals.

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat at a temperature below its melting point (e.g., 80 °C).

-

Analyze the solid at various time points.

-

-

Photostability:

-

Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.

-

A control sample should be protected from light.

-

Analyze both the exposed and control samples.

-

Visualization of Forced Degradation Workflow:

Caption: Forced Degradation Study Workflow.

Formal Stability Studies

Formal stability studies are conducted according to the International Council for Harmonisation (ICH) Q1A(R2) guidelines to establish a re-test period for the drug substance.[15][16][17]

Experimental Protocol:

-

Batch Selection: At least three primary batches of the drug substance should be included in the study.[15]

-

Storage Conditions:

-

Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH.

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.

-

-

Testing Frequency:

-

Long-term: 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.

-

Accelerated: 0, 3, and 6 months.[15]

-

-

Tests: The stability-indicating method should be used to monitor the assay of the drug substance and the formation of degradation products. Other tests such as appearance, and moisture content should also be included.

Data Presentation:

The results of the stability studies should be presented in a tabular format.

Table 3: Formal Stability Study Data Summary

| Test | Acceptance Criteria | Time Point (Months) | Batch 1 | Batch 2 | Batch 3 |

| Appearance | White to off-white powder | 0 | Conforms | Conforms | Conforms |

| 6 | TBD | TBD | TBD | ||

| 12 | TBD | TBD | TBD | ||

| Assay (%) | 98.0 - 102.0 | 0 | 99.5 | 99.8 | 99.6 |

| 6 | TBD | TBD | TBD | ||

| 12 | TBD | TBD | TBD | ||

| Total Impurities (%) | NMT 1.0 | 0 | 0.1 | 0.08 | 0.12 |

| 6 | TBD | TBD | TBD | ||

| 12 | TBD | TBD | TBD |

(NMT: Not More Than; TBD: To Be Determined)

Conclusion

The comprehensive characterization of the solubility and stability of this compound is a foundational requirement for its progression as a potential therapeutic candidate. This technical guide has provided a robust framework that integrates in silico prediction with detailed experimental protocols. By systematically evaluating its thermodynamic solubility, pH-solubility profile, and its degradation behavior under various stress conditions, researchers can gain a thorough understanding of its physicochemical properties. The adherence to ICH guidelines for formal stability studies will ensure the generation of high-quality data suitable for regulatory submissions. The methodologies outlined herein will enable a scientifically sound assessment of this compound, paving the way for its further development.

References

- 1. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. QSAR-based solubility model for drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. In silico prediction of pharmaceutical degradation pathways: a benchmarking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Silico Drug Degradation Prediction | Springer Nature Experiments [experiments.springernature.com]

- 7. biopharminternational.com [biopharminternational.com]

- 8. acdlabs.com [acdlabs.com]

- 9. researchgate.net [researchgate.net]

- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 11. pharmtech.com [pharmtech.com]

- 12. japsonline.com [japsonline.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 15. database.ich.org [database.ich.org]

- 16. researchgate.net [researchgate.net]

- 17. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

An In-depth Technical Guide to Elucidating the Therapeutic Targets of 5-(Piperidin-1-yl)nicotinic Acid

Abstract

This guide provides a comprehensive framework for the preclinical investigation of 5-(Piperidin-1-yl)nicotinic acid, a novel chemical entity combining the well-established nicotinic acid scaffold with a piperidine moiety. In the absence of direct pharmacological data for this specific compound, this document outlines a hypothesis-driven approach to identify and validate its potential therapeutic targets. We will leverage structure-activity relationship insights from its constituent pharmacophores to propose three primary avenues of investigation: G protein-coupled receptors involved in lipid metabolism, nicotinic acetylcholine receptors central to neurotransmission, and key enzymatic pathways in inflammation. For each proposed target class, we provide detailed, field-proven experimental protocols, from initial in vitro screening to functional validation, designed to rigorously characterize the compound's biological activity. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a structured, scientifically-grounded strategy for elucidating the therapeutic potential of new molecular entities.

Introduction: A Molecule of Designed Duality

This compound represents a strategic amalgamation of two pharmacologically significant motifs: the nicotinic acid core and the piperidine ring. Nicotinic acid (Niacin, Vitamin B3) is a long-established therapeutic agent, renowned for its potent lipid-modifying effects, primarily mediated through the G protein-coupled receptor GPR109A (HCA₂)[1][2]. Its derivatives have also been explored for a range of other activities, including anti-inflammatory effects[3][4].

The piperidine ring is one of the most ubiquitous saturated heterocycles in medicinal chemistry, forming the structural backbone of numerous approved drugs and natural alkaloids[5]. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged scaffold for ligands targeting a wide array of receptors, particularly those in the central nervous system (CNS)[5].

The precise placement of the piperidine group at the 5-position of the pyridine ring creates a novel chemical space. This substitution could modulate the known activities of the nicotinic acid core or introduce entirely new pharmacology by leveraging the piperidine moiety to engage with different biological targets. This guide, therefore, serves as a logical and efficient roadmap to deorphanize this compound, moving from rational hypothesis to empirical validation.

Hypothesized Target Class 1: GPR109A and Lipid Metabolism Modulation

2.1 Rationale and Mechanistic Overview

The most direct hypothesis is that this compound retains affinity for GPR109A, the primary receptor for nicotinic acid[2][6]. Activation of GPR109A on adipocytes leads to the coupling of a Gαi subunit, which inhibits adenylyl cyclase, reduces intracellular cyclic AMP (cAMP), and subsequently decreases the activity of hormone-sensitive lipase. This cascade effectively blunts the release of free fatty acids (FFAs) from adipose tissue, reducing the substrate available for the liver to synthesize triglycerides and very-low-density lipoproteins (VLDL)[1][6]. The central scientific question is how the bulky, basic piperidine substituent at the 5-position influences GPR109A binding affinity and functional efficacy compared to the parent molecule.

2.2 Experimental Validation Workflow

The following workflow is designed to comprehensively assess the compound's activity at the GPR109A receptor.

Caption: Workflow for GPR109A Target Validation.

2.2.1 Step-by-Step Protocol: Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for the human GPR109A receptor.

-

Materials:

-

Membranes from HEK293 or CHO cells stably expressing human GPR109A.

-

Radioligand: [³H]-Nicotinic acid.

-

Non-specific binder: Unlabeled nicotinic acid (high concentration, e.g., 10 µM).

-

Test Compound: this compound, serially diluted.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

GF/C filter plates and scintillation fluid.

-

-

Procedure:

-

In a 96-well plate, combine cell membranes, [³H]-nicotinic acid (at a concentration near its Kd), and varying concentrations of the test compound.

-

For total binding wells, add assay buffer. For non-specific binding wells, add unlabeled nicotinic acid.

-

Incubate the plate (e.g., 60 minutes at room temperature) to allow binding to reach equilibrium.

-

Rapidly harvest the contents onto GF/C filter plates using a cell harvester, and wash with ice-cold assay buffer to separate bound from free radioligand.

-

Allow filters to dry, add scintillation cocktail, and count radioactivity using a scintillation counter.

-

-

Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀, which can then be converted to a Ki value using the Cheng-Prusoff equation.

2.2.2 Step-by-Step Protocol: Functional cAMP Assay

-

Objective: To determine if the compound acts as an agonist or antagonist at GPR109A and to quantify its potency (EC₅₀ or IC₅₀).

-

Materials:

-

GPR109A-expressing cells (e.g., CHO-K1).

-

cAMP detection kit (e.g., HTRF, AlphaLISA, or LANCE).

-

Adenylyl cyclase stimulator: Forskolin.

-

Reference agonist: Nicotinic acid.

-

-

Procedure (Agonist Mode):

-

Plate cells in a 384-well plate and incubate overnight.

-

Add serially diluted test compound to the cells and incubate.

-

Add the cAMP detection reagents according to the manufacturer's protocol.

-

Read the plate on a suitable plate reader.

-

-

Procedure (Antagonist Mode):

-

Pre-incubate the cells with serially diluted test compound.

-

Add a fixed concentration of nicotinic acid (e.g., its EC₈₀) to all wells, along with forskolin.

-

Complete the assay as described for agonist mode.

-

-

Data Analysis: Plot the assay signal against the log concentration of the test compound. For agonist activity, fit a sigmoidal dose-response curve to determine the EC₅₀ and maximum efficacy. For antagonist activity, determine the IC₅₀.

2.3 Data Interpretation Summary

| Outcome | Interpretation |

| High Affinity (Low Ki), Agonist (Low EC₅₀) | Compound is a potent GPR109A agonist. Potential as a novel agent for dyslipidemia. |

| High Affinity (Low Ki), Antagonist (Low IC₅₀) | Compound binds but blocks the receptor. Could be a tool compound or a therapeutic to counteract flushing. |

| Low Affinity or No Binding | GPR109A is not a primary target. The nicotinic acid core has been modified beyond receptor recognition. |

| Binds but No Functional Activity | Compound is a neutral antagonist or has undetectable efficacy. Further investigation into allosterism may be needed. |

Hypothesized Target Class 2: Nicotinic Acetylcholine Receptors (nAChRs)

3.1 Rationale and Mechanistic Overview

The piperidine scaffold is a classic structural element in ligands for nAChRs. These receptors are ligand-gated ion channels crucial for synaptic transmission in the CNS and periphery. A notable example is N-[5-(5-fluoropyridin-3-yl)-1H-pyrazol-3-yl]-4-piperidin-1-ylbutyramide, an agonist for the α7 nAChR subtype, which is a target for cognitive disorders like Alzheimer's disease and schizophrenia[7]. It is plausible that this compound could similarly interact with one or more nAChR subtypes, acting as an agonist, antagonist, or allosteric modulator.

3.2 Experimental Validation Workflow

A tiered screening approach is most efficient for assessing activity across the diverse nAChR family.

Caption: Workflow for nAChR Target Validation.

3.2.1 Step-by-Step Protocol: High-Throughput Calcium Flux Assay

-

Objective: To rapidly screen for functional activity (agonist or positive allosteric modulator) at key nAChR subtypes.

-

Materials:

-

Cell lines stably expressing the nAChR subtype of interest (e.g., SH-EP1-hα7, SH-SY5Y for endogenous α4β2).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM).

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Reference agonists (e.g., Acetylcholine, PNU-282987 for α7).

-

A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FDSS).

-

-

Procedure:

-

Plate cells in 384-well black-walled, clear-bottom plates.

-

Load cells with the calcium-sensitive dye according to the manufacturer's instructions.

-

Place the cell plate into the reader. Add the test compound at various concentrations and immediately measure the fluorescence signal over time to detect intracellular calcium mobilization resulting from channel opening.

-

A second addition of a reference agonist can be performed to identify allosteric modulators.

-

-

Data Analysis: Quantify the response by the peak fluorescence intensity or the area under the curve. Plot the response against the log concentration of the compound to determine EC₅₀ and efficacy relative to a reference agonist.

3.2.2 Step-by-Step Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

-

Objective: To provide a gold-standard characterization of the compound's effect on ion channel function.

-

Materials:

-

Xenopus laevis oocytes.

-

cRNA for the nAChR subunits of interest.

-

TEVC rig including amplifier, digitizer, perfusion system, and microelectrode puller.

-

Recording solution (e.g., Ba²⁺ Ringer's solution).

-

-

Procedure:

-

Inject oocytes with the cRNA encoding the desired nAChR subunits and incubate for 2-7 days to allow receptor expression.

-

Place an oocyte in the recording chamber and impale it with two microelectrodes (voltage and current).

-

Clamp the membrane potential (e.g., at -70 mV).

-

Perfuse the oocyte with recording solution containing increasing concentrations of the test compound and record the resulting ionic current.

-

To test for antagonism, co-apply the test compound with a fixed concentration of acetylcholine.

-

-

Data Analysis: Measure the peak current amplitude at each concentration. Normalize the responses and plot them against the log concentration to generate a dose-response curve, allowing for precise determination of EC₅₀, Hill slope, and relative efficacy.

Hypothesized Target Class 3: Key Inflammatory Pathway Modulators

4.1 Rationale and Mechanistic Overview

Several studies have demonstrated that novel synthetic derivatives of nicotinic acid can exert significant anti-inflammatory effects[3][4]. These effects are often mediated by the downregulation of pro-inflammatory enzymes and cytokines. For instance, some derivatives have been shown to inhibit the production of nitric oxide (NO) by suppressing inducible nitric oxide synthase (iNOS) and to reduce levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2) in activated macrophages[3]. This suggests a therapeutic potential in inflammatory diseases.

4.2 Experimental Validation Workflow

A cell-based model of inflammation is the most effective starting point to screen for these activities.

Caption: Workflow for Anti-Inflammatory Target Validation.